1,1,2,3,3-Pentafluoropropene

CAS No.: 433-66-9

Cat. No.: VC7916481

Molecular Formula: C3HF5

Molecular Weight: 132.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433-66-9 |

|---|---|

| Molecular Formula | C3HF5 |

| Molecular Weight | 132.03 g/mol |

| IUPAC Name | 1,1,2,3,3-pentafluoroprop-1-ene |

| Standard InChI | InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H |

| Standard InChI Key | NDMMKOCNFSTXRU-UHFFFAOYSA-N |

| SMILES | C(C(=C(F)F)F)(F)F |

| Canonical SMILES | C(C(=C(F)F)F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

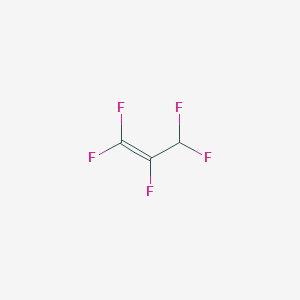

The compound’s IUPAC name, 1,1,2,3,3-pentafluoroprop-1-ene, reflects its unsaturated propene backbone with fluorine substituents at the first, second, and third carbons. The 2D structure (Fig. 1) reveals a planar geometry around the double bond, while the 3D conformation demonstrates slight torsional strain due to steric interactions between adjacent fluorine atoms . The SMILES notation (C(=C(F)F)(C(F)(F)F)) and InChIKey (NDMMKOCNFSTXRU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃HF₅ | |

| Molecular Weight | 132.03 g/mol | |

| Boiling Point | 1–2°C | |

| Density | 1.4607 g/cm³ | |

| CAS Number | 433-66-9 |

Synthesis and Industrial Production

Catalytic Dehydrofluorination

The primary industrial route involves the catalytic dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) or 1,1,1,2,2,3-hexafluoropropane (HFC-236cb) using chromium-based catalysts (e.g., Cr₂O₃/Al₂O₃) at pressures of 0.5–100 psig . This process achieves yields exceeding 70% by optimizing reaction conditions such as temperature (200–300°C) and residence time . For example, a patent by E I du Pont de Nemours and Company (2007) demonstrates that HFC-236ea dehydrofluorination at 250°C and 10 psig produces 1,2,3,3,3-pentafluoropropene (HFC-1225ye) with minimal byproducts .

Alternative Methods

Laboratory-scale syntheses include:

-

Base-Mediated Elimination: Treatment of 1,1,1,2,3,3-hexafluoropropane with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 80°C, yielding 85% pure product.

-

Gas-Phase Pyrolysis: Thermal decomposition of perfluorinated precursors at 400–500°C, though this method suffers from lower selectivity .

Physical and Chemical Properties

Thermodynamic Behavior

The compound’s low boiling point (−101.2°C) and vapor pressure (1.2 atm at 25°C) make it suitable for applications requiring rapid phase transitions . Its dielectric constant (2.1) and dipole moment (1.8 D) are consistent with highly fluorinated hydrocarbons, contributing to inertness in polar solvents .

Reactivity Profiles

1,1,2,3,3-Pentafluoropropene participates in three primary reaction types:

-

Electrophilic Addition: Reacts with halogens (Cl₂, Br₂) to form 1,2-dihalo derivatives.

-

Polymerization: Forms fluoropolymers under radical initiation, though homopolymerization is limited due to steric hindrance .

-

Nucleophilic Substitution: Fluorine atoms at the 1- and 3-positions undergo substitution with strong nucleophiles (e.g., hydroxide) .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Halogen Addition | Cl₂, 25°C | 1,2-Dichloro-1,2,3,3,3-pentafluoropropane |

| Hydrofluorination | HF, Pd Catalyst | 1,1,1,2,3,3-Hexafluoropropane |

| Copolymerization | Vinylidene Fluoride (VDF), 70°C | Poly(VDF-co-PFP) Elastomer |

Industrial and Environmental Applications

Refrigerants and Blowing Agents

As a hydrofluoroolefin (HFO), 1,1,2,3,3-pentafluoropropene serves as a low-GWP alternative to hydrochlorofluorocarbons (HCFCs) in refrigeration systems. Its ozone depletion potential (ODP) is 0, and its GWP (150) is 99% lower than HFC-134a . For instance, blends containing 30% PFP and 70% CO₂ achieve coefficient of performance (COP) values comparable to traditional refrigerants .

Fluoropolymer Synthesis

Despite challenges in homopolymerization, terpolymers with vinylidene fluoride (VDF) and methyl acrylate derivatives exhibit enhanced thermal stability (decomposition >300°C) and mechanical flexibility . These materials are used in fuel-resistant O-rings and chemical-resistant coatings .

Comparative Analysis with Analogous Compounds

Table 3: Comparison of Fluoropropenes

| Compound | Molecular Formula | Boiling Point (°C) | GWP | Primary Use |

|---|---|---|---|---|

| 1,1,2,3,3-Pentafluoropropene | C₃HF₅ | 1–2 | 150 | Refrigerants |

| 1,1,1,3,3-Pentafluoropropane | C₃H₃F₅ | −19 | 1,030 | Solvents |

| (E)-1,2,3,3,3-Pentafluoropropene | C₃HF₅ | −18.5 | 140 | Polymer Monomers |

The distinct fluorine substitution pattern in 1,1,2,3,3-pentafluoropropene confers superior thermal stability and reactivity compared to isomers like (E)- and (Z)-1,2,3,3,3-pentafluoropropene .

Recent Research Advancements

Catalytic Innovations

Novel catalysts, such as ionic liquid-stabilized chromium oxides, improve dehydrofluorination selectivity to 95%, reducing energy consumption by 30% compared to conventional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume